molecular formula C6H13ClO B13231718 1-Chloro-3-ethoxy-2-methylpropane

1-Chloro-3-ethoxy-2-methylpropane

Cat. No.: B13231718
M. Wt: 136.62 g/mol
InChI Key: OSSIAZBJVIYWQR-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-2-methylpropane (CAS 1341928-85-5) is a chloroether compound with the molecular formula C6H13ClO and a molecular weight of 136.62 g/mol . This molecule features a chlorine atom and an ether functional group within its structure, imparting unique reactivity that makes it a valuable building block in organic synthesis . The chlorine atom, being a good leaving group, makes the molecule highly susceptible to nucleophilic substitution reactions (SN2), allowing researchers to introduce the 3-ethoxy-2-methylpropyl moiety into more complex molecular architectures . The ether linkage, while generally stable, can be cleaved under strong acidic conditions, providing additional synthetic utility . This compound is a significant chemical entity whose specific structure, featuring a methyl group at the 2-position, introduces chirality, meaning it can exist as enantiomers, thus making it of particular interest in stereoselective synthesis . In the current research landscape, it serves as a specialized synthetic intermediate, likely used in the development of more complex molecules, materials, or biologically active compounds . Its physicochemical properties are influenced by its molecular structure, though experimental data is less abundant compared to more common reagents, indicating it is a niche chemical for specialized research applications . For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-chloro-3-ethoxy-2-methylpropane

InChI

InChI=1S/C6H13ClO/c1-3-8-5-6(2)4-7/h6H,3-5H2,1-2H3

InChI Key

OSSIAZBJVIYWQR-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)CCl

Origin of Product

United States

Chemical Reactivity of 1 Chloro 3 Ethoxy 2 Methylpropane: Reaction Pathways and Mechanistic Insights

Reactivity of the Alkyl Chloride Moiety

The carbon-chlorine bond in 1-chloro-3-ethoxy-2-methylpropane is the primary site of reactivity. The chlorine atom, being more electronegative than carbon, creates a polar bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity manifests mainly through nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S"N"1 and S"N"2)

Nucleophilic substitution reactions involve the replacement of the chlorine atom (the leaving group) by a nucleophile. The specific mechanism, either S"N"1 (substitution nucleophilic unimolecular) or S"N"2 (substitution nucleophilic bimolecular), is influenced by factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. youtube.com

This compound is a primary alkyl halide. Generally, primary alkyl halides strongly favor the S"N"2 pathway due to the low steric hindrance around the electrophilic carbon and the high instability of a primary carbocation that would need to form in an S"N"1 reaction. pressbooks.publibretexts.org The S"N"2 reaction is a concerted, single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. pressbooks.pub The rate of an S"N"2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. masterorganicchemistry.com

In contrast, the S"N"1 reaction is a two-step process involving the formation of a carbocation intermediate. ucalgary.ca The rate of this reaction is primarily dependent on the concentration of the alkyl halide and is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. quora.commasterorganicchemistry.com For this compound, the formation of a primary carbocation is energetically unfavorable, making the S"N"1 pathway highly unlikely under most conditions. organicchemistrytutor.com

Reaction TypeSubstrate PreferenceNucleophile RequirementSolvent PreferenceStereochemistry
S"N"2 Methyl > Primary > SecondaryStrong NucleophilesPolar AproticInversion of configuration
S"N"1 Tertiary > SecondaryWeak NucleophilesPolar ProticRacemization

S"N"2 reactions are stereospecific, meaning the stereochemistry of the product is directly determined by the stereochemistry of the reactant. chemistrysteps.comjove.com This is a consequence of the "backside attack" mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.comchemistrysteps.com This leads to an inversion of the configuration at the chiral center, often referred to as a Walden inversion. masterorganicchemistry.comjove.com If the carbon atom bearing the chlorine in this compound were a stereocenter, an S"N"2 reaction would result in a product with the opposite stereochemical configuration. jove.comkhanacademy.org

Although highly disfavored for this compound, it is important to understand the role of carbocation stability in S"N"1 reactions. The stability of carbocations follows the order: tertiary > secondary > primary > methyl. quora.comorganicchemistrytutor.com This is due to the stabilizing effects of alkyl groups through hyperconjugation and inductive effects. youtube.com In cases where an S"N"1 reaction does occur and a less stable carbocation is initially formed, it can undergo rearrangement to a more stable carbocation. organicchemistrytutor.com These rearrangements typically involve a 1,2-hydride or 1,2-alkyl shift. youtube.com For instance, if a secondary carbocation can rearrange to a more stable tertiary carbocation, this will be the predominant pathway. youtube.com However, for this compound, the initial formation of a primary carbocation is so energetically costly that rearrangement is not a viable pathway.

Elimination Reactions (E1 and E2)

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. These reactions are favored by the use of strong, bulky bases and higher temperatures.

The two primary mechanisms for elimination are E1 (elimination unimolecular) and E2 (elimination bimolecular). libretexts.org The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously to form a double bond. libretexts.org The rate of the E2 reaction depends on the concentration of both the alkyl halide and the base. libretexts.org

The E1 reaction, similar to the S"N"1 reaction, proceeds through a carbocation intermediate. libretexts.orgiitk.ac.in The rate-determining step is the formation of the carbocation, followed by deprotonation by a weak base to form the alkene. iitk.ac.in The E1 mechanism is more common for tertiary alkyl halides and is often in competition with the S"N"1 reaction. msu.edu For this compound, the E2 pathway is more likely, especially with a strong, non-nucleophilic base.

Reaction TypeSubstrate PreferenceBase RequirementMechanism
E2 Tertiary > Secondary > PrimaryStrong, often bulky basesConcerted, one-step
E1 Tertiary > SecondaryWeak basesTwo-step, via carbocation

When an alkyl halide has more than one type of β-hydrogen, the E2 reaction can lead to a mixture of alkene products. The regioselectivity of the reaction is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. iitk.ac.inyoutube.com This is typically observed when using small, strong bases. msu.edu However, if a sterically hindered (bulky) base is used, such as potassium tert-butoxide, the Hofmann product (the less substituted alkene) may be favored due to the base preferentially abstracting the less sterically hindered proton. youtube.com

In the case of this compound, there are two different β-hydrogens. Removal of a proton from the C1 methyl group would lead to 3-ethoxy-2-methyl-1-propene, while removal from the C3 methylene (B1212753) group is not possible for an E2 reaction as it is too far from the leaving group. Therefore, only one E2 elimination product is possible.

Reactivity of the Ether Functional Group

The ether group (C-O-C) in this compound is generally less reactive than the alkyl chloride moiety. byjus.com Ethers are relatively stable to bases, oxidizing agents, and reducing agents. byjus.com However, they can undergo cleavage under strongly acidic conditions, typically with strong acids like HBr or HI. byjus.combritannica.com

The cleavage of ethers by strong acids proceeds via nucleophilic substitution. The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). libretexts.org Then, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. libretexts.org If the groups attached to the oxygen are primary or secondary, the reaction proceeds via an S"N"2 mechanism, with the halide attacking the less sterically hindered carbon. libretexts.org If one of the groups is tertiary, the reaction will proceed via an S"N"1 mechanism due to the stability of the resulting tertiary carbocation. libretexts.org

For this compound, acid cleavage would likely involve protonation of the ether oxygen followed by attack of the halide ion. Given that both carbons adjacent to the ether oxygen are part of primary alkyl groups (one being the ethyl group and the other the 2-methylpropyl group), the reaction would proceed via an S"N"2 mechanism. The nucleophile would preferentially attack the less hindered ethyl group, leading to the formation of ethyl halide and 1-chloro-2-methyl-3-propanol.

Acidic Cleavage Reactions of Ethers

Ethers are generally unreactive towards many chemical reagents, which is why they are often used as solvents in organic reactions. openstax.orgpressbooks.pub However, they undergo a characteristic cleavage reaction when treated with strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orgpressbooks.publibretexts.org Hydrochloric acid (HCl) is generally not effective in cleaving ethers. openstax.orglibretexts.org This acid-catalyzed cleavage is a type of nucleophilic substitution reaction. openstax.orgpressbooks.pub

The first step in the acidic cleavage of an ether is the protonation of the ether oxygen by the strong acid. chemistrysteps.commasterorganicchemistry.com This converts the alkoxy group (-OR) into a good leaving group (R-OH). chemistrysteps.com Following protonation, the halide anion (Br⁻ or I⁻), a good nucleophile, attacks the carbon atom of the protonated ether, leading to the cleavage of the C-O bond. masterorganicchemistry.com

The acidic cleavage of ethers can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. openstax.orglibretexts.orgchemistrysteps.com

SN2 Mechanism: Ethers with primary or secondary alkyl groups typically undergo cleavage via an SN2 pathway. openstax.orgpressbooks.publibretexts.org In this mechanism, the nucleophilic halide ion attacks the less sterically hindered carbon atom of the protonated ether in a single, concerted step. openstax.orglibretexts.orglibretexts.org This results in an inversion of configuration if the carbon atom is chiral. masterorganicchemistry.com For instance, in the cleavage of ethyl isopropyl ether with HI, the iodide ion attacks the less hindered ethyl group, yielding iodoethane (B44018) and isopropyl alcohol. openstax.orgpressbooks.publibretexts.org

SN1 Mechanism: Ethers containing a tertiary, benzylic, or allylic alkyl group are prone to cleavage via an SN1 mechanism. openstax.orgpressbooks.publibretexts.org This is because these groups can form stable carbocation intermediates upon departure of the leaving group. openstax.orgpressbooks.publibretexts.org The reaction is often rapid and can occur at moderate temperatures. openstax.orglibretexts.org In the SN1 mechanism, the protonated ether dissociates in the rate-determining step to form a carbocation and an alcohol. libretexts.org The carbocation then rapidly reacts with the halide ion. stackexchange.com This pathway leads to a mixture of stereoisomers (racemization) if the carbon atom is chiral, as the nucleophile can attack the planar carbocation from either side. libretexts.org

The nature of the alkyl groups flanking the ether oxygen dictates the preferred mechanistic pathway for cleavage.

Alkyl Group Combination Predominant Mechanism Products
Primary & PrimarySN2Alkyl halide and alcohol
Primary & SecondarySN2Halide attacks the less hindered primary carbon
Primary & TertiarySN1Tertiary alkyl halide and primary alcohol
Secondary & SecondaryMixture of SN1 and SN2Mixture of products
Tertiary & TertiarySN1Tertiary alkyl halide and tertiary alcohol

This table summarizes the influence of alkyl group substitution on the mechanism of ether cleavage.

In the case of this compound, the ether linkage is between a primary carbon (part of the ethoxy group) and a primary carbon (C3 of the propane (B168953) chain). However, the propane chain is substituted. Cleavage would likely proceed via an SN2 mechanism, with the nucleophile attacking the less hindered ethyl group.

Reactions with Strong Lewis Acids

Ethers can also be cleaved by strong Lewis acids, such as boron tribromide (BBr₃). masterorganicchemistry.com The reaction mechanism is analogous to acid-catalyzed cleavage. The Lewis acid coordinates to the ether oxygen, making it a better leaving group. This is followed by nucleophilic attack of the bromide ion.

Interplay between Halide and Ether Functionalities

The presence of both a chloro and an ethoxy group in this compound allows for potential intramolecular reactions. Under certain conditions, the ether oxygen could act as an internal nucleophile, potentially leading to the formation of a cyclic ether through displacement of the chloride ion. However, the likelihood of such a reaction depends on factors like reaction conditions and the conformational flexibility of the molecule to achieve the necessary transition state geometry for cyclization. In general, ethers are relatively unreactive towards nucleophiles unless activated by protonation or coordination to a Lewis acid. chemistrysteps.com

Influence of Molecular Architecture on Reactivity

The specific arrangement of atoms and functional groups within a molecule, its molecular architecture, significantly impacts its chemical reactivity.

The methyl group at the C2 position in this compound introduces steric hindrance near the site of the ether linkage. In the context of the acidic cleavage of the ether, this branching could influence the regioselectivity of the nucleophilic attack. While the primary carbon of the ethoxy group is generally less hindered, the methyl group on the adjacent carbon of the main chain could disfavor attack at the C3 position to some extent, further promoting the attack on the ethyl group. Steric hindrance generally slows down the rate of SN2 reactions. stackexchange.com

Steric Effects on Reactive Intermediates

The steric environment surrounding the reactive center of an alkyl halide plays a crucial role in determining the predominant reaction pathway, be it a bimolecular nucleophilic substitution (S(_N)2), a unimolecular nucleophilic substitution (S(_N)1), or an elimination reaction. In the case of this compound, the substitution pattern significantly influences the accessibility of the electrophilic carbon and the stability of any potential carbocation intermediates.

In S(_N)2 reactions, a nucleophile attacks the carbon atom bearing the leaving group in a concerted, one-step mechanism. quizlet.com This backside attack requires a clear pathway to the electrophilic carbon. libretexts.org The presence of bulky substituents on or near the carbon atom can dramatically inhibit this approach, a phenomenon known as steric hindrance. ncert.nic.in For this compound, a primary alkyl halide, the chlorine atom is bonded to a carbon with two hydrogen atoms. However, the adjacent β-carbon is substituted with a methyl group and an ethoxymethyl group. These groups, while not directly attached to the electrophilic carbon, can still sterically hinder the trajectory of the incoming nucleophile. libretexts.org As the number of alkyl groups on the carbon with the leaving group increases, the rate of an S(_N)2 reaction decreases. quizlet.com Specifically, increasing substitution at the β-carbon, as seen with the methyl group in this compound, can also slow down the S(_N)2 reaction rate. libretexts.org

Conversely, S(_N)1 reactions proceed through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. chemistrysteps.com The stability of this carbocation is paramount to the facility of the S(_N)1 pathway. libretexts.org Carbocation stability increases with the number of alkyl substituents attached to the positively charged carbon, following the order: tertiary > secondary > primary > methyl. libretexts.orgunizin.org This increased stability is attributed to both inductive effects, where alkyl groups donate electron density, and hyperconjugation, the interaction between neighboring C-H σ bonds and the vacant p orbital of the carbocation. libretexts.orgunizin.org

As a primary alkyl halide, this compound would form a highly unstable primary carbocation upon departure of the chloride ion. quizlet.comlibretexts.org Primary carbocations are generally not observed as reaction intermediates due to their high instability. libretexts.org However, it is conceivable that a 1,2-hydride shift could occur, rearranging the initial primary carbocation to a more stable secondary carbocation. While more stable than the primary counterpart, a secondary carbocation is still less stable than a tertiary one, which is often formed in S(_N)1 reactions of compounds like 2-chloro-2-methylpropane. libretexts.orgrsc.org The bulky groups that can cause steric hindrance in an S(_N)2 reaction also serve to stabilize the intermediate carbocation in an S(_N)1 reaction, thereby accelerating it. chemistrysteps.com

In essence, the steric profile of this compound places it at a mechanistic crossroads. The primary nature of the alkyl halide would suggest a preference for the S(_N)2 pathway. However, the steric bulk introduced by the β-methyl and ethoxymethyl groups would be expected to decrease the rate of such a reaction compared to less substituted primary alkyl halides. ncert.nic.inlibretexts.org While a direct S(_N)1 mechanism is unlikely due to the instability of the resulting primary carbocation, the possibility of rearrangement to a more stable carbocation cannot be entirely dismissed, especially under conditions that favor ionization, such as the use of a polar protic solvent. cbseacademic.nic.in Therefore, the steric effects on the reactive intermediates of this compound lead to a nuanced reactivity profile, potentially allowing for competition between a sterically hindered S(_N)2 pathway and an S(_N)1 pathway involving a rearranged carbocation.

Derivatization and Functionalization Strategies of 1 Chloro 3 Ethoxy 2 Methylpropane

Transformation via Halogen Exchange Reactions

One of the most fundamental transformations of alkyl chlorides is the exchange of the chlorine atom for another halogen. This is often accomplished through the Finkelstein reaction, a nucleophilic bimolecular substitution (SN2) process. wikipedia.orgucla.eduiitk.ac.inbyjus.com This reaction is particularly effective for converting alkyl chlorides and bromides into alkyl iodides. wikipedia.orgiitk.ac.inbyjus.com The classic Finkelstein reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, typically acetone. wikipedia.orgbyjus.com

For 1-Chloro-3-ethoxy-2-methylpropane, treatment with sodium iodide in acetone would lead to the formation of 1-Iodo-3-ethoxy-2-methylpropane. The sodium chloride byproduct is insoluble in acetone and precipitates, thus shifting the equilibrium towards the iodinated product. wikipedia.org Similarly, reaction with other alkali metal halides, such as potassium fluoride, often in the presence of a crown ether to enhance solubility and nucleophilicity, can be used to synthesize the corresponding fluoroalkane. organic-chemistry.org The SN2 mechanism of the Finkelstein reaction proceeds with an inversion of stereochemistry if the carbon atom bearing the halogen is a stereocenter. Given that the target molecule is achiral at this position, this aspect is not a primary concern. The ether linkage in this compound is stable under the neutral to slightly basic conditions of the Finkelstein reaction, allowing for selective transformation of the alkyl chloride.

Table 1: Halogen Exchange Reactions of this compound
ReagentSolventProductReaction Type
Sodium Iodide (NaI)Acetone1-Iodo-3-ethoxy-2-methylpropaneFinkelstein Reaction (SN2)
Potassium Fluoride (KF)Acetonitrile, Crown Ether1-Fluoro-3-ethoxy-2-methylpropaneHalogen Exchange (SN2)
Sodium Bromide (NaBr)Acetone1-Bromo-3-ethoxy-2-methylpropaneFinkelstein Reaction (SN2)

Conversion of the Ether Linkage to Other Functional Groups

The ether linkage in this compound is generally unreactive towards many reagents, which is why ethers are often used as solvents. libretexts.org However, the C-O bond can be cleaved under harsh conditions, typically in the presence of strong acids. libretexts.org The most common method for ether cleavage is treatment with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org Hydrochloric acid (HCl) is generally not effective for this purpose. libretexts.org

The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). This is followed by a nucleophilic attack by the halide ion. The mechanism can be either SN1 or SN2, depending on the structure of the alkyl groups attached to the oxygen. libretexts.orglibretexts.org For a primary ether like this compound, the cleavage would likely proceed through an SN2 mechanism where the halide attacks the less sterically hindered carbon of the protonated ether. In this case, attack at the ethyl group would yield ethanol and 1-chloro-2-methyl-3-propanol. Subsequent reaction of the newly formed alcohol with the excess hydrohalic acid can occur, leading to the corresponding alkyl halide.

Table 2: Cleavage of the Ether Linkage in this compound
ReagentConditionsPrimary ProductsPotential Secondary Products
Concentrated HBrHeat1-Chloro-2-methyl-3-propanol and Ethyl bromide1-Bromo-3-chloro-2-methylpropane
Concentrated HIHeat1-Chloro-2-methyl-3-propanol and Ethyl iodide1-Chloro-3-iodo-2-methylpropane
Boron tribromide (BBr3)Inert solvent (e.g., CH2Cl2)1-Chloro-2-methyl-3-propanol and Ethyl bromide-

Introduction of New Carbon-Carbon Bonds

The primary alkyl chloride in this compound serves as an excellent electrophilic site for the formation of new carbon-carbon bonds. This is a cornerstone of synthetic organic chemistry, allowing for the construction of more complex molecular skeletons. Two major classes of organometallic reagents are particularly useful for this purpose: Grignard reagents and Gilman reagents.

Grignard reagents, with the general formula RMgX, are prepared by reacting an organic halide with magnesium metal in an ether solvent. chemguide.co.uk While this compound itself can be converted into a Grignard reagent, this would require specific conditions to avoid side reactions. More commonly, it would be reacted with a pre-formed Grignard reagent in a coupling reaction, although this is more typical for reactions catalyzed by transition metals.

A more direct and efficient method for coupling alkyl halides with organometallic compounds is through the use of Gilman reagents (lithium diorganocuprates, R₂CuLi). wikipedia.org These reagents are known to react with primary alkyl halides in a Corey-House synthesis to form a new carbon-carbon bond by replacing the halogen atom. wikipedia.org This reaction is highly effective for primary alkyl halides and is tolerant of a variety of functional groups, including ethers. For example, reacting this compound with lithium dimethylcuprate would yield 1-ethoxy-2,3-dimethylbutane.

Table 3: Carbon-Carbon Bond Forming Reactions with this compound
ReagentProductReaction Type
Lithium dimethylcuprate ((CH3)2CuLi)1-Ethoxy-2,3-dimethylbutaneCorey-House Synthesis
Lithium diphenylcuprate ((C6H5)2CuLi)1-Ethoxy-2-methyl-3-phenylpropaneCorey-House Synthesis
Sodium cyanide (NaCN)4-Ethoxy-3-methylbutanenitrileSN2 Reaction

Selective Manipulation of Functional Groups

The presence of two distinct functional groups in this compound raises the question of chemoselectivity – the ability to react one functional group in the presence of the other. Ethers are significantly less reactive than primary alkyl chlorides towards nucleophilic substitution. pearson.com This difference in reactivity allows for a wide range of transformations to be carried out selectively at the C-Cl bond without affecting the ether linkage.

For instance, nucleophilic substitution reactions with a variety of nucleophiles such as alkoxides (in Williamson ether synthesis), cyanide, azide, or thiolates will preferentially occur at the primary carbon bearing the chlorine atom. masterorganicchemistry.commasterorganicchemistry.com The ether group will remain intact under these conditions.

Furthermore, the formation of a Grignard reagent from a haloether is possible, particularly at low temperatures with highly reactive magnesium. acs.org This indicates that the alkyl halide functionality can be selectively converted into a nucleophilic organometallic species while the ether moiety is tolerated. This Grignard reagent can then be used in subsequent reactions with various electrophiles.

Reduction of the alkyl chloride to an alkane can also be achieved selectively. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially cleave ethers, milder conditions or more selective reagents can be employed to reduce the C-Cl bond without affecting the ether.

Table 4: Selective Reactions of this compound
ReagentConditionsSelective TransformationProduct
Sodium methoxide (NaOCH3)MethanolNucleophilic Substitution (Williamson Ether Synthesis)1-Ethoxy-3-methoxy-2-methylpropane
Sodium azide (NaN3)DMFNucleophilic Substitution1-Azido-3-ethoxy-2-methylpropane
Magnesium (Mg)Dry Ether, Low TemperatureGrignard Reagent Formation(3-Ethoxy-2-methylpropyl)magnesium chloride
Tributyltin hydride (Bu3SnH), AIBNHeatRadical Reduction1-Ethoxy-2-methylpropane (B1580936)

Advanced Spectroscopic and Analytical Research Techniques for the Elucidation of 1 Chloro 3 Ethoxy 2 Methylpropane Structure and Reactivity

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques provide detailed information about the molecular structure and electronic environment of atoms within a molecule. For 1-Chloro-3-ethoxy-2-methylpropane, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for structural elucidation and reaction analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure and for studying reaction mechanisms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. Based on the structure (CH₃-CH(CH₃)-CH₂-O-CH₂-CH₂-Cl), one can anticipate the chemical shifts and splitting patterns. For instance, the protons on the carbon adjacent to the chlorine atom would appear at a lower field (higher ppm) compared to the methyl protons of the isobutyl group. docbrown.infochemicalbook.com The integration of the peak areas would correspond to the number of protons in each environment, and the multiplicity (splitting pattern) would reveal the number of neighboring protons, following the n+1 rule. docbrown.info In mechanistic studies, ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time, providing kinetic data and insights into reaction intermediates. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, a unique signal is expected for each carbon atom. docbrown.infodocbrown.info The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. For example, the carbon atom bonded to the chlorine atom and the carbon atom bonded to the oxygen atom are expected to be the most deshielded and appear at the lowest fields. docbrown.info By comparing the ¹³C NMR spectra of starting materials and products, the structural changes occurring during a reaction can be accurately determined.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
CH₃ (isobutyl)~0.9Doublet
CH (isobutyl)~1.8-2.0Multiplet
CH₂ (isobutyl)~3.3Doublet
O-CH₂~3.6Triplet
CH₂-Cl~3.7Triplet

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
CH₃ (isobutyl)~19
CH (isobutyl)~28
CH₂ (isobutyl)~78
O-CH₂~70
CH₂-Cl~43

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. docbrown.info It is highly sensitive and provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

For this compound, the molecular ion peak [M]⁺ would be expected, along with an [M+2]⁺ peak due to the presence of the chlorine-37 isotope, in an approximate 3:1 ratio with the [M]⁺ peak (chlorine-35). docbrown.info The fragmentation pattern would likely involve the cleavage of C-C, C-O, and C-Cl bonds, leading to characteristic fragment ions. docbrown.infonist.gov

In the context of reaction monitoring, techniques like real-time mass spectrometry can provide direct and detailed information about each chemical species involved in a reaction. conicet.gov.arresearchgate.net This allows for a better understanding of the entire reaction process and aids in the optimization of reaction parameters. conicet.gov.ar By tracking the intensities of the mass peaks corresponding to reactants, intermediates, and products over time, kinetic profiles of the reaction can be constructed.

Predicted Key Mass Fragments for this compound

Fragment Ionm/z (for ³⁵Cl)
[CH₃-CH(CH₃)-CH₂-O-CH₂-CH₂-Cl]⁺150.5
[CH₃-CH(CH₃)-CH₂-O-CH₂-CH₂]⁺115
[CH₃-CH(CH₃)-CH₂-O]⁺73
[CH₂-O-CH₂-CH₂-Cl]⁺93
[CH₂-CH₂-Cl]⁺63
[CH₃-CH(CH₃)-CH₂]⁺57

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a primary method for assessing the purity of volatile compounds like this compound. nist.govnih.govlodz.pl In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area under the GC peak is proportional to the amount of the compound, allowing for quantitative analysis and purity determination.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or for monitoring reactions in the liquid phase. The principles are similar to GC, but the mobile phase is a liquid.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

While this compound is a liquid at room temperature, it is conceivable that solid, crystalline derivatives could be synthesized. spectrumchemical.com If such derivatives are formed, single-crystal X-ray diffraction would provide an unambiguous determination of their three-dimensional structure in the solid state. researchgate.net This technique is the gold standard for structural elucidation and can reveal precise bond lengths, bond angles, and intermolecular interactions, offering invaluable insights that complement the data obtained from spectroscopic methods. The structure is often solved by direct methods and refined by full-matrix least squares. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Chloro 3 Ethoxy 2 Methylpropane

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These methods are fundamental to understanding the intrinsic properties of 1-chloro-3-ethoxy-2-methylpropane.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnanobioletters.com For this compound, DFT calculations can predict a variety of properties that are crucial for understanding its reactivity.

Key electronic properties that can be determined using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). ymerdigital.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nanobioletters.comymerdigital.com For this compound, the MEP would likely show a negative potential around the oxygen and chlorine atoms due to their high electronegativity, indicating these are sites susceptible to electrophilic attack. Conversely, positive potentials would be expected around the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-10.5 eVIndicates electron-donating capability
LUMO Energy+1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap11.7 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DebyeMeasures overall molecular polarity

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Calculation of Reaction Activation Energies and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS) and calculating the associated activation energies (Ea). researchgate.net A transition state is the highest energy point along a reaction coordinate, and the activation energy is the minimum energy required for a reaction to occur.

For this compound, potential reactions include nucleophilic substitution at the carbon bearing the chlorine atom or elimination reactions. Computational studies can model the geometry of the transition state for such reactions, for instance, the approach of a nucleophile. The calculated activation energy provides a quantitative measure of the reaction's feasibility and rate. For example, the activation energy for hydrogen abstraction by hydroxyl radicals, a key atmospheric degradation pathway for similar haloethers, can be correlated with bond dissociation enthalpies. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Proposed Reactions of this compound

Reaction TypeReactantActivation Energy (Ea) (kJ/mol) (Illustrative)
SN2 SubstitutionOH⁻95
E2 EliminationOH⁻110
Hydrogen Abstraction•OH15

Note: The values in this table are illustrative and represent the type of data generated from transition state calculations.

Analysis of Bond Dissociation Energies in Haloethers

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond, providing a direct measure of bond strength. wikipedia.org Computational methods, particularly DFT, can accurately calculate BDEs for various bonds within a molecule. researchgate.net For this compound, the most relevant BDEs are for the C-Cl and various C-H bonds.

The C-Cl bond is expected to be the weakest bond in the molecule, making it the most likely site for initial cleavage in thermal or photochemical reactions. The strengths of the C-H bonds will vary depending on their location. For example, the C-H bond on the carbon adjacent to the ether oxygen may be weakened due to the influence of the electronegative oxygen atom. Comparing the BDEs of different C-H bonds helps predict the regioselectivity of hydrogen abstraction reactions. researchgate.netresearchgate.net

Table 3: Illustrative Calculated Bond Dissociation Energies (BDEs) for this compound

BondBDE at 298 K (kJ/mol) (Illustrative)
CH₂(Cl)-C350
C(H)-O410
C(H)-CH₃415
O-CH₂380

Note: The values in this table are illustrative and represent the type of data generated from BDE calculations.

Conformational Analysis and Stereoelectronic Effects

Due to the presence of several single bonds, this compound can exist in various conformations resulting from rotation around the C-C and C-O bonds. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion.

Quantum chemical calculations can be used to perform a potential energy surface scan by systematically changing a specific dihedral angle and calculating the energy at each step. nanobioletters.com This process identifies the most stable (lowest energy) conformations. For this compound, stereoelectronic effects, such as the gauche effect, may influence conformational preferences. These effects involve interactions between orbitals of adjacent atoms, which can stabilize certain conformations over others.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. osti.gov MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, providing insights into solvent effects and conformational dynamics. chemrxiv.org

By simulating the system for a sufficient length of time, MD can reveal:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The dynamics of hydrogen bonds between the solute and protic solvents.

Conformational Preferences in Solution: The relative populations of different conformers can change significantly from the gas phase to solution due to solvent interactions.

Transport Properties: Diffusion coefficients can be calculated, which are relevant to reaction kinetics.

Computational workflows can combine MD simulations with data-centric techniques to analyze and predict solvent effects on reactivity. osti.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on mechanistic descriptors)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties. wikipedia.orgnih.gov In the context of this compound, a QSAR/QSPR study could be developed for a series of related haloethers to predict properties like reactivity, toxicity, or environmental fate.

A key aspect of modern QSAR/QSPR is the use of mechanistic descriptors derived from computational chemistry. Instead of relying solely on simple structural features, these models incorporate calculated parameters that have a direct physical meaning. researchgate.net For predicting reactivity, such descriptors could include:

Quantum Chemical Descriptors: HOMO/LUMO energies, partial atomic charges, and BDEs. nih.gov

Electrostatic Descriptors: Parameters derived from the molecular electrostatic potential map. nih.gov

Steric Descriptors: Molecular volume and surface area.

By building a model that correlates these descriptors with an experimentally measured property (e.g., reaction rate constant) for a training set of molecules, the model can then be used to predict the property for new or untested compounds like this compound. wikipedia.org

Prediction of Regioselectivity via Computational Methods

Computational chemistry has emerged as a powerful tool for understanding and predicting the outcomes of chemical reactions, including regioselectivity. rsc.org While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies of computational chemistry can be applied to predict its reactive behavior. These theoretical investigations provide insights into the electronic and steric factors that govern the regioselectivity of its reactions.

By employing various computational methods, researchers can model the potential reaction pathways of this compound and determine the most likely products. These methods range from molecular mechanics to more sophisticated quantum mechanical calculations, such as Density Functional Theory (DFT). researchgate.net

A key aspect of predicting regioselectivity is the analysis of the molecule's electronic structure. Computational software can calculate properties like atomic partial charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. For this compound, these calculations can identify the most electrophilic and nucleophilic sites, thereby predicting where a reaction is most likely to occur.

For instance, in a potential reaction with a nucleophile, computational models can help determine whether the nucleophile will attack the carbon atom bonded to the chlorine (an S_N2 reaction) or abstract a proton from an adjacent carbon, leading to an elimination reaction (E2). The prediction of which of these pathways is more favorable is a question of regioselectivity.

The following table illustrates the kind of data that would be generated in a computational study to predict regioselectivity, using hypothetical values for this compound in a reaction with a generic nucleophile.

Parameter S_N2 Pathway E2 Pathway Predicted Outcome
Activation Energy (kcal/mol) 15.218.5S_N2 favored
Transition State Geometry Trigonal bipyramidalPlanar-
Key Bond Distances (Å) C-Nu: 2.1, C-Cl: 2.3C-H: 1.5, C=C: 1.4-

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Furthermore, computational methods can simulate the effect of different solvents on the reaction, providing a more accurate prediction of the regiochemical outcome under specific experimental conditions. The inclusion of solvent effects is crucial as they can significantly influence the stability of transition states and intermediates.

The prediction of regioselectivity is not limited to substitution versus elimination reactions. For more complex transformations involving this compound, computational chemistry can be used to explore various possible cycloaddition or rearrangement pathways. By calculating the energy barriers for each potential route, the most favorable reaction pathway and the major regioisomer can be identified.

Role of 1 Chloro 3 Ethoxy 2 Methylpropane As an Intermediate in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The dual functionality of 1-Chloro-3-ethoxy-2-methylpropane makes it a promising candidate for the synthesis of various heterocyclic systems. The primary chloride offers a site for nucleophilic substitution, while the ethoxy group provides a stable, yet potentially modifiable, side chain.

One of the most common strategies for forming heterocyclic rings is through intramolecular cyclization. In the case of this compound, the chloro group can be displaced by a nucleophile that is tethered to the same molecule. For instance, if the ethoxy group were to be hydrolyzed to an alcohol, an intramolecular Williamson ether synthesis could, in principle, lead to the formation of a substituted oxetane. masterorganicchemistry.com However, the stability of the ether linkage makes this a less probable pathway under standard conditions.

A more plausible application involves using this compound as a precursor to a more elaborate intermediate that can then undergo cyclization. For example, the chloride could be displaced by a nitrogen-containing nucleophile, such as an amine or an azide. The resulting product could then be further functionalized to introduce a second reactive group, setting the stage for a ring-closing reaction to form nitrogen-containing heterocycles like piperidines or pyrrolidines. The synthesis of 2-aminothiazoles from α-chlorocarbonyl compounds and thiourea (B124793) is a classic example of how a chloro group can be leveraged to build heterocyclic rings. core.ac.uk

The general reactivity of the alkyl chloride group in this compound allows for its participation in various cyclization strategies. The following table outlines potential heterocyclic systems that could be synthesized from this intermediate.

Heterocyclic System Potential Synthetic Strategy Key Reaction Type
Substituted TetrahydrofuransReaction with a diol to form an ether, followed by intramolecular cyclization.Williamson Ether Synthesis
Substituted PyrrolidinesReaction with a primary amine, followed by N-alkylation and subsequent cyclization.Nucleophilic Substitution
Substituted ThianesReaction with a thiol to form a thioether, followed by intramolecular cyclization.Nucleophilic Substitution

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The introduction of specific alkyl chains and functional groups is a critical aspect of drug discovery and the development of new agrochemicals. Alkyl halides are considered a cornerstone in the synthesis of many pharmaceuticals due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comenamine.net this compound, with its defined stereochemistry at the 2-position and the presence of both an alkyl chloride and an ether, could serve as a valuable precursor for creating complex side chains or for linking different molecular fragments.

In pharmaceutical synthesis, the chloro group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, which are common functional groups in biologically active molecules. numberanalytics.com This allows for the facile introduction of the 2-methyl-3-ethoxypropyl moiety into a larger molecule, potentially influencing its lipophilicity, metabolic stability, and binding affinity to a biological target. The ether linkage is generally stable under many physiological conditions, making it a desirable feature in a drug candidate.

The development of novel pesticides and herbicides often relies on the synthesis of molecules with specific structural features that interact with biological targets in the pest or plant. Chlorinated hydrocarbons have a long history in the agrochemical industry. psu.edu While many older chlorinated pesticides are now banned due to environmental concerns, the targeted use of chlorine as a reactive handle in the synthesis of more sophisticated and biodegradable agrochemicals is a current strategy. acs.org this compound could be used to build side chains that enhance the efficacy or selectivity of an active ingredient.

The following table presents hypothetical examples of how this compound could be used to generate intermediates for these sectors.

Target Sector Intermediate Type Synthetic Transformation
PharmaceuticalAmine-containing side chainReaction with a primary or secondary amine.
PharmaceuticalThioether-linked scaffoldReaction with a thiol-containing molecule.
AgrochemicalEster-linked pro-pesticideConversion of the chloride to an alcohol, followed by esterification.
AgrochemicalAryl ether derivativeReaction with a phenoxide nucleophile.

The ability to introduce the 2-methyl-3-ethoxypropyl group can be a valuable tool for medicinal and agricultural chemists in the design and synthesis of new active compounds.

Application in Polymer and Material Science Research (as a monomer or precursor)

The synthesis of functional polymers is a rapidly growing field of research, with applications ranging from drug delivery systems to advanced coatings and electronics. Monomers containing reactive functional groups are essential for building polymers with tailored properties. libretexts.org The presence of a reactive chloro group and a stable ether linkage makes this compound a potentially interesting, though not yet widely reported, monomer or precursor in polymer science.

While the direct polymerization of this compound is not a common process, it could theoretically be used in certain types of polycondensation reactions. For instance, it could react with a difunctional nucleophile, such as a bisphenol or a diamine, to form a linear polymer. However, the monofunctional nature of the chloride would lead to chain termination rather than propagation in a simple step-growth polymerization.

A more likely application is in the synthesis of a functional monomer that can then be polymerized. For example, the chloro group could be converted to a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer would contain the 2-methyl-3-ethoxypropyl side chain, which could impart specific properties to the final polymer, such as increased flexibility or altered solubility. The synthesis of vinyl ether monomers often involves the reaction of an alcohol with a vinyl-containing electrophile, a transformation that could be applied to a derivative of this compound. nih.gov

The chloro group could also be used for post-polymerization modification. A polymer with pendant chloroalkyl groups can be functionalized by reacting it with various nucleophiles, allowing for the creation of a library of related polymers with different properties from a single parent polymer.

The potential applications in material science are summarized in the table below.

Application Area Role of this compound Resulting Material
Functional Monomer SynthesisPrecursor to a vinyl or acrylate monomer.Polymer with functional side chains.
Polymer ModificationAs a grafting-from agent.Graft copolymers.
Cross-linking AgentAfter conversion to a difunctional species.Cross-linked polymer networks.

While speculative, these examples highlight the potential for this compound to contribute to the development of new materials with tailored properties.

Emerging Research Directions and Unexplored Chemical Transformations of 1 Chloro 3 Ethoxy 2 Methylpropane

Catalytic Asymmetric Synthesis Involving the Compound

No research is currently available on the use of 1-Chloro-3-ethoxy-2-methylpropane in catalytic asymmetric synthesis.

Photochemical and Electrochemical Transformations

There are no published studies on the photochemical or electrochemical transformations of this compound.

Bio-inspired Chemical Reactions

The application of this compound in bio-inspired chemical reactions has not been explored in the current scientific literature.

Development of Novel Synthetic Applications and Methodologies

While this compound is used as a synthetic intermediate, there is no available research on the development of novel synthetic applications and methodologies specifically centered on this compound.

Q & A

Q. What are the common synthetic routes for 1-Chloro-3-ethoxy-2-methylpropane?

A widely used method involves nucleophilic substitution or alkylation reactions. For example, reacting 2-methylpropanol derivatives with chlorinating agents like thionyl chloride (SOCl₂) under controlled conditions. Alternatively, etherification of chloro-alcohol intermediates with ethoxy groups can be achieved using bases such as potassium carbonate in solvents like dichloromethane . Reaction optimization typically requires inert atmospheres and temperature control (e.g., room temperature to 50°C) to prevent side reactions.

Q. What key physical properties should researchers prioritize during experimental design?

Critical properties include:

  • Boiling point : ~51°C (may vary with purity), necessitating low-temperature distillation setups .
  • Solubility : Miscible with alcohols, ethers, and chlorinated solvents but limited water solubility, requiring phase-separation techniques in aqueous reactions .
  • Density : ~0.92 g/cm³ (approximate), influencing solvent layering in extraction protocols . Accurate measurement of these properties requires calibrated equipment (e.g., digital densitometers) and standardized ASTM methods.

Q. What safety protocols are essential for handling this compound?

  • Respiratory protection : Use NIOSH-approved N100/P3 respirators in poorly ventilated areas due to potential vapor release .
  • Environmental controls : Avoid drains; contain spills with inert absorbents like vermiculite .
  • Storage : Store in tightly sealed containers under nitrogen to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., elimination or oxidation)?

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) reduce nucleophilic interference compared to protic solvents .
  • Catalyst choice : Lewis acids like ZnCl₂ can enhance alkylation efficiency but require stoichiometric calibration to avoid over-chlorination .
  • Temperature modulation : Lower temperatures (0–10°C) suppress elimination pathways, as evidenced by reduced alkene byproduct formation in kinetic studies .

Q. How should researchers address contradictions in reported reaction yields across studies?

Systematic variable testing is critical:

  • Replicate conditions : Compare results under identical solvent, temperature, and catalyst loads.
  • Analytical validation : Use GC-MS or HPLC to quantify byproducts, as impurities may skew yield calculations .
  • Statistical analysis : Apply factorial design experiments to isolate influential factors (e.g., base strength or stirring rate) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Acidic environments : Protonation of the ethoxy group increases electrophilicity at the chloro-bearing carbon, accelerating hydrolysis.
  • Basic conditions : Deprotonation may lead to β-elimination, forming alkenes, as observed in pH-dependent degradation studies . Stability assessments should include accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with periodic NMR monitoring .

Methodological Considerations

Q. What techniques are recommended for characterizing this compound’s purity?

  • Chromatography : HPLC with UV detection (λ = 210–230 nm) or GC with FID to resolve volatile impurities .
  • Spectroscopy : ¹H NMR (δ 1.2–1.5 ppm for methyl groups; δ 3.5–4.0 ppm for ethoxy protons) and FT-IR (C-Cl stretch ~550–650 cm⁻¹) .

Q. How can researchers mitigate hazards during large-scale synthesis?

  • Engineering controls : Use explosion-proof reactors and static-dissipative equipment to prevent ignition .
  • Waste management : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.